4-Chloro-3,5-dimethoxypyridazine
Overview
Description
4-Chloro-3,5-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dimethoxypyridazine involves the methoxylation of 3,4,5-trichloropyridazine with sodium methoxide. This reaction results in the formation of three dichloromonomethoxypyridazines . Further methoxylation of these compounds prepares various substituted pyridazines .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethoxypyridazine consists of a pyridazine ring with chlorine and methoxy groups attached to it . The InChI code for this compound is 1S/C6H7ClN2O2/c1-10-4-3-8-9-6 (11-2)5 (4)7/h3H,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-3,5-dimethoxypyridazine primarily include methoxylation reactions. For instance, the reaction of 3,4,5-trichloropyridazine with sodium methoxide results in the formation of dichloromonomethoxypyridazines .
Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethoxypyridazine is a light yellow to yellow powder or crystals . It has a molecular weight of 174.59 .
Scientific Research Applications
Amination Reactions
Research indicates that derivatives of 3,6-dimethoxypyridazine, related to 4-Chloro-3,5-dimethoxypyridazine, undergo reactions with hydrazine. This results in the formation of amino-pyridazinones, which could have implications in various chemical syntheses (Coates & Mckillop, 1993).
Potential Anti-Cancer Agents
4-Azido-3,6-dimethoxypyridazine, synthesized from 4-chloro-3,6-dimethoxypyridazine, has been studied as a potential anti-cancer agent. This compound can be converted into other derivatives, expanding the range of potential therapeutic applications (Itai & Kamiya, 1963).
Methoxylation Studies
Studies on the methoxylation of trichloropyridazine, closely related to 4-Chloro-3,5-dimethoxypyridazine, have provided insights into the formation of dimethoxypyridazine derivatives. These findings are important for understanding the chemical behavior of such compounds (Nagashima et al., 1987).
Reactions with Phosphoryl Chloride
The reactivity of 3,6-dimethoxypyridazine 1-oxide derivatives with phosphoryl chloride has been explored. These studies are essential for understanding the chemical transformations of pyridazine derivatives (Igeta, 1960).
Biological Activities
The conversion of pyridazinone derivatives into dithio derivatives and their subsequent reactions has been studied. These compounds have shown antimicrobial and antifungal activities, demonstrating the potential of 4-Chloro-3,5-dimethoxypyridazine derivatives in medicinal chemistry (Sayed et al., 2003).
Synthesis of Nucleosides
The synthesis of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides, utilizing 4-chloro analogues, has been documented. These compounds have been evaluated for their antitumor properties and interactions with purine-metabolizing enzymes, contributing to the field of nucleoside analog chemistry (Bussolari et al., 1993).
Enzyme Inhibition Studies
Pyrazolylpyridazine amines, synthesized from derivatives like 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, have shown inhibitory effects on yeast α-glucosidase, indicating potential applications in enzyme inhibition and pharmaceutical research (Chaudhry et al., 2017).
Anti-Inflammatory and Anticonvulsant Activities
Synthesis of benzofuran derivatives starting from compounds like 4,6-dimethoxybenzofuran and their subsequent testing for anti-inflammatory, analgesic, and anticonvulsant activities has been reported. This research contributes to the understanding of the medicinal potential of pyridazine derivatives (El-Sawy et al., 2014).
Spectroscopic and Quantum Chemical Studies
The 6-chloro-4-hydroxy-3-phenyl pyridazine compound has been studied using FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations. This research aids in the understanding of the molecular structure and electronic properties of pyridazine derivatives (Sarıkaya et al., 2017).
Corrosion Inhibition Studies
3-Chloropyridazine derivatives have been evaluated for their efficacy in protecting mild steel surfaces in acidic environments. This research provides insights into the applications of pyridazine derivatives in material science and corrosion protection (Olasunkanmi et al., 2018).
Crystal Structure and DFT Calculations
Triazole pyridazine derivatives have been synthesized, characterized, and analyzed using DFT calculations and Hirshfeld surface analysis. This study offers valuable data on the crystal structure and molecular interactions of pyridazine derivatives (Sallam et al., 2021).
Pharmacological Evaluation
Synthesis and pharmacological evaluation of pyridazine substituted triazine and dihydropyridazinones have been conducted, highlighting their potential as non-steroidal anti-inflammatory drugs. This research expands the scope of pyridazine derivatives in therapeutic applications (Husain et al., 2017).
Degradation Studies
Studies on the degradation of 4-chloro-3,5-dimethylphenol by advanced oxidation processes have been carried out, providing insights into the environmental impact and breakdown mechanisms of related compounds (Li et al., 2020).
Safety And Hazards
The safety information for 4-Chloro-3,5-dimethoxypyridazine indicates that it is a substance that requires careful handling. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-chloro-3,5-dimethoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENLSRFHOWBFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291764 | |
Record name | 4-chloro-3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethoxypyridazine | |
CAS RN |
63910-48-5 | |
Record name | 63910-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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